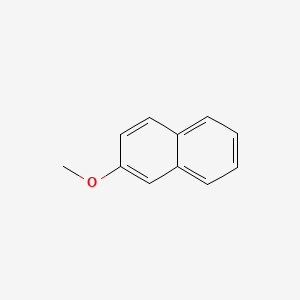

![molecular formula C13H13N B1597528 3'-Methyl[1,1'-biphenyl]-4-amine CAS No. 57964-45-1](/img/structure/B1597528.png)

3'-Methyl[1,1'-biphenyl]-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBVVPBMYMZYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374925 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57964-45-1 | |

| Record name | 3′-Methyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57964-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3'-Methyl-4-biphenylyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3'-Methyl[1,1'-biphenyl]-4-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3'-Methyl[1,1'-biphenyl]-4-amine

Introduction

This compound is an aromatic amine featuring a biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and potential applications, with a particular focus on its relevance to researchers in drug development. The presence of the primary amine offers a reactive handle for further chemical modification, while the biphenyl core provides a rigid, well-defined three-dimensional structure. The strategic placement of a methyl group on the 3'-position can profoundly influence the molecule's conformational behavior, metabolic stability, and biological activity, a concept often referred to as the "magic methyl" effect in drug design.[1][2] This document serves as a detailed resource, grounding key claims in authoritative references and providing practical experimental insights.

Core Chemical and Physical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. This compound is a derivative of 4-aminobiphenyl, distinguished by a methyl substituent on the meta-position of the second phenyl ring.[3] This substitution pattern is crucial as it avoids the steric hindrance that would be present in an ortho-substituted analogue, while still imparting significant electronic and conformational effects.

| Property | Value | Source |

| IUPAC Name | 3'-Methyl-[1,1'-biphenyl]-4-amine | [3] |

| CAS Number | 15776-56-4 | [3] |

| Molecular Formula | C₁₃H₁₃N | [3] |

| Molecular Weight | 183.25 g/mol | [3][4] |

| Appearance | Solid (predicted) | |

| XLogP3 | 3.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Spectroscopic Profile

| Technique | Expected Features |

| ¹H NMR | ~2.3-2.4 ppm (s, 3H): Methyl (CH₃) protons. ~3.5-4.5 ppm (br s, 2H): Amine (NH₂) protons; signal is often broad and its chemical shift is concentration-dependent. Exchange with D₂O would cause this signal to disappear.[5] ~6.7-7.6 ppm (m, 8H): Aromatic protons. The complex multiplet pattern arises from the two distinct, coupled spin systems of the substituted phenyl rings. |

| ¹³C NMR | ~21-22 ppm: Methyl (CH₃) carbon. ~115-150 ppm: Aromatic carbons. Twelve distinct signals are expected due to the molecule's asymmetry. The carbon bearing the amino group (C4) will be shifted upfield (~115 ppm), while the ipso-carbons of the biphenyl bond (C1, C1') will be downfield. |

| Infrared (IR) | ~3350 & 3450 cm⁻¹: Two distinct, sharp-to-medium peaks corresponding to the symmetric and asymmetric N-H stretching of a primary amine.[5] ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1600-1620 cm⁻¹: N-H bending (scissoring) vibration. ~1450-1580 cm⁻¹: Aromatic C=C ring stretching vibrations. ~1250-1340 cm⁻¹: Aromatic C-N stretching.[5] |

| Mass Spectrometry (EI-MS) | m/z 183: Molecular ion (M⁺) peak, which should be prominent. The odd molecular weight is consistent with the Nitrogen Rule, indicating the presence of a single nitrogen atom.[5] Key Fragments: Loss of H• (m/z 182), loss of CH₃• (m/z 168), and cleavage of the biphenyl bond could lead to fragments corresponding to the individual substituted phenyl cations. |

Synthesis and Reactivity

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This approach offers high yields, functional group tolerance, and readily available starting materials. The key transformation involves coupling an aryl halide with an arylboronic acid. For this compound, a logical disconnection points to 4-bromoaniline (or a protected version) and 3-methylphenylboronic acid as ideal coupling partners.

Detailed Experimental Protocol (Representative)

Causality: The use of an N-protected aniline, such as with a Boc group, is often advisable to prevent side reactions involving the amine, such as N-arylation, which can poison the palladium catalyst. A mild inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step of the catalytic cycle. A biphasic solvent system (e.g., toluene/water or dioxane/water) is commonly used to dissolve both the organic substrates and the inorganic base.

-

Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 3-methylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can degrade the catalyst.

-

Solvent and Catalyst Addition: Add degassed toluene and water (e.g., in a 4:1 ratio). To this stirred suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%).[7]

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 6-18 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the primary aromatic amine.

-

N-Functionalization: The amine can be readily acylated, alkylated, or used in reductive amination protocols. It can also be converted to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

-

Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-directing group. Electrophilic substitution (e.g., halogenation, nitration) will preferentially occur at the C3 and C5 positions of the amine-bearing ring.

Relevance in Drug Discovery and Materials Science

Aromatic amines and biphenyl structures are privileged scaffolds in modern drug discovery.[8] They are found in numerous FDA-approved drugs and clinical candidates.

-

Scaffold for Bioactive Molecules: The biphenyl core acts as a rigid linker, positioning substituents in a well-defined spatial orientation for optimal interaction with biological targets like enzymes or receptors.[9] The amine serves as a crucial hydrogen bond donor or a point for attaching other pharmacophoric elements.

-

The "Magic Methyl" Effect: Introducing a methyl group can have surprisingly potent effects on a molecule's properties.[1] In the case of this compound, the methyl group can:

-

Improve Metabolic Stability: It can block a potential site of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

-

Enhance Binding Affinity: The methyl group can fill a small hydrophobic pocket in a protein's active site, increasing binding potency through favorable van der Waals interactions.[1]

-

Modulate Physicochemical Properties: It increases lipophilicity (as shown by the XLogP3 value), which can influence cell permeability and oral absorption.[2]

-

-

Intermediate for Advanced Materials: Biphenyl amines are precursors for synthesizing electroactive polymers, liquid crystals, and other functional materials where the electronic properties of the conjugated system are exploited.

Safety, Toxicology, and Handling

This is a compound of significant toxicological concern and must be handled with extreme caution.

The parent compound, 4-aminobiphenyl, is a well-documented and potent human carcinogen.[10] The International Agency for Research on Cancer (IARC) classifies 4-aminobiphenyl as a Group 1 carcinogen , meaning it is carcinogenic to humans, specifically causing cancer of the urinary bladder.[11][12]

-

Mechanism of Carcinogenicity: The toxicity of 4-aminobiphenyl arises from its metabolic activation in the liver by cytochrome P450 enzymes to N-hydroxy intermediates. These intermediates are transported to the bladder, where under acidic conditions they can form highly reactive nitrenium ions that bind covalently to DNA, forming DNA adducts.[10][11] These adducts lead to mutations and are the initiating event in carcinogenesis.

-

Presumed Hazard: Due to its structural similarity, this compound must be presumed to be a carcinogen and handled accordingly. The presence of the methyl group is unlikely to mitigate the primary mechanism of toxicity associated with the aromatic amine.

-

Handling Precautions:

-

Engineering Controls: All handling of the solid or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles at all times.

-

Exposure Routes: Primary aromatic amines can be readily absorbed through the skin.[13] Avoid all direct contact.

-

Disposal: Dispose of all waste as hazardous chemical waste in accordance with institutional and local regulations.

-

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

| Carcinogenicity | Presumed Carcinogen (based on 4-aminobiphenyl) |

Conclusion

This compound is a synthetically accessible compound with a chemical profile that makes it a valuable building block for research in drug discovery and materials science. Its biphenyl scaffold, reactive amine handle, and strategically placed methyl group offer a compelling combination of features for molecular design. However, its utility is inextricably linked to its significant potential toxicity. The known carcinogenicity of its parent compound, 4-aminobiphenyl, mandates that all work with this substance be performed with stringent safety protocols to prevent exposure. For the informed researcher, it represents a tool of high potential, provided it is handled with the respect its hazardous nature demands.

References

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H13N | CID 2759825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 11. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. pubs.acs.org [pubs.acs.org]

3'-Methyl[1,1'-biphenyl]-4-amine CAS number and structure

An In-Depth Technical Guide to 3-Methyl[1,1'-biphenyl]-4-amine (CAS: 63019-98-7) for Advanced Research and Drug Development

Executive Summary

This technical guide provides a comprehensive overview of 3-Methyl[1,1'-biphenyl]-4-amine, a key chemical intermediate with significant potential in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document details the compound's fundamental properties, synthesis, characterization, and applications. We delve into the causality behind experimental choices, offering field-proven insights to bridge theoretical knowledge with practical application. The guide includes detailed protocols, safety information, and explores the strategic importance of the biphenylamine scaffold in modern drug discovery.

Compound Identification and Physicochemical Properties

The precise identification of a chemical entity is the foundation of all subsequent research and development. 3-Methyl[1,1'-biphenyl]-4-amine is an aromatic amine derivative of biphenyl, where the substitution pattern imparts specific steric and electronic properties crucial for its application as a molecular building block.

Nomenclature and CAS Registry Number:

-

Systematic IUPAC Name: 2-Methyl-4-phenylaniline[1]

-

Common Synonyms: 3-Methyl-4-aminobiphenyl, 4-Phenyl-2-methylaniline, 3-Methylbiphenyl-4-amine[1][2][3]

It is critical to distinguish this isomer from related compounds such as 4'-Methyl-[1,1'-biphenyl]-4-amine (CAS: 1204-78-0)[4][5] or the parent compound 4-Aminobiphenyl (CAS: 92-67-1)[6][7], as the position of the methyl group significantly influences the molecule's reactivity and biological interactions.

Chemical Structure:

Caption: 2D Structure of 3-Methyl[1,1'-biphenyl]-4-amine.

Physicochemical Data Summary:

The following table summarizes the key computed and experimental properties of the compound, which are essential for planning experiments, from dissolution to reaction setup and purification.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N | PubChem |

| Molecular Weight | 183.25 g/mol | PubChem[1] |

| Appearance | Off-White to Brown Solid | ChemicalBook[2] |

| Melting Point | 38-39 °C | ChemicalBook[2] |

| Boiling Point | 306.94 °C (estimated) | ChemicalBook[2] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| InChIKey | WAFBISYQIGCOQU-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. For 3-Methyl[1,1'-biphenyl]-4-amine, the Suzuki-Miyaura cross-coupling reaction represents the most versatile and widely adopted strategy. This choice is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.

Expertise-Driven Rationale: The Suzuki coupling is preferred over classical methods (e.g., Gomberg-Bachmann reaction) due to its superior yields and cleaner reaction profiles, which are critical for reducing downstream purification efforts, a significant cost and time factor in drug development. The palladium catalyst system is chosen for its high efficiency in forming C-C bonds between sp²-hybridized carbon atoms.

Synthetic Workflow Diagram:

References

- 1. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINO-3-METHYLBIPHENYL | 63019-98-7 [chemicalbook.com]

- 3. 4-AMINO-3-METHYLBIPHENYL | 63019-98-7 [amp.chemicalbook.com]

- 4. 1204-78-0|4'-Methyl-[1,1'-biphenyl]-4-amine|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. [1,1'-Biphenyl]-4-amine [webbook.nist.gov]

- 7. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectroscopic Profile of 3'-Methyl[1,1'-biphenyl]-4-amine

Introduction

3'-Methyl[1,1'-biphenyl]-4-amine is a biphenyl derivative of significant interest in medicinal chemistry and materials science. As a structural analogue of known bioactive molecules, its precise characterization is paramount for researchers in drug development and related fields. Spectroscopic analysis provides the foundational data for confirming the chemical identity, purity, and structure of such compounds. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Isomeric Considerations

The structure of this compound, with the IUPAC name 2-methyl-4-phenylaniline, features a biphenyl core with a methyl group on one phenyl ring and an amine group on the other. The numbering of the biphenyl system is crucial for the correct assignment of spectroscopic signals.

Figure 1. Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the additive effects of the amino and methyl substituents on the biphenyl core.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | ~7.45 | d | ~8.4 | 2H |

| H-3, H-5 | ~6.75 | d | ~8.4 | 2H |

| H-2' | ~7.35 | s | - | 1H |

| H-4' | ~7.30 | d | ~7.6 | 1H |

| H-5' | ~7.20 | t | ~7.6 | 1H |

| H-6' | ~7.10 | d | ~7.6 | 1H |

| -NH₂ | ~3.70 | br s | - | 2H |

| -CH₃ | ~2.40 | s | - | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 6.5-7.5 ppm): The spectrum is expected to show distinct signals for the protons on both phenyl rings.

-

The protons on the amine-substituted ring (H-2, H-6, H-3, H-5) will exhibit an AA'BB' system, appearing as two doublets. The electron-donating amino group will shield the ortho (H-3, H-5) and para protons, shifting them upfield to around 6.75 ppm. The meta protons (H-2, H-6) will be deshielded relative to the ortho protons and are expected around 7.45 ppm.

-

The protons on the methyl-substituted ring will show more complex splitting. The methyl group has a weaker electronic effect than the amino group. The H-2' proton, being sterically hindered and adjacent to the other ring, will likely appear as a singlet. The H-4', H-5', and H-6' protons will show a characteristic pattern of a doublet, a triplet, and a doublet, respectively, due to ortho and meta coupling.

-

-

Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet around 3.70 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal's position can be concentration and solvent-dependent.[2]

-

Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a sharp singlet at approximately 2.40 ppm, a typical region for methyl groups attached to an aromatic ring.

Figure 2. Proton assignments for ¹H NMR of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: Approximately 250 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on established substituent effects on aromatic rings.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~131.5 |

| C-2, C-6 | ~128.5 |

| C-3, C-5 | ~115.5 |

| C-4 | ~146.0 |

| C-1' | ~141.0 |

| C-2' | ~127.0 |

| C-3' | ~138.5 |

| C-4' | ~128.0 |

| C-5' | ~129.0 |

| C-6' | ~124.5 |

| -CH₃ | ~21.5 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (δ 115-150 ppm): Due to the lack of symmetry, all 12 aromatic carbons are expected to be unique, resulting in 12 distinct signals.

-

The carbon attached to the amino group (C-4) will be significantly shielded and is predicted to be the most downfield signal around 146.0 ppm.

-

The carbons ortho (C-3, C-5) to the amino group will be shielded and appear upfield around 115.5 ppm.

-

The carbon bearing the methyl group (C-3') will be deshielded and is expected around 138.5 ppm.

-

The quaternary carbons (C-1 and C-1') will typically show weaker signals.

-

-

Aliphatic Carbon (δ ~21.5 ppm): The methyl carbon will appear as a single, sharp peak in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50-300 amu.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₃H₁₃N, with a molecular weight of 183.25 g/mol .[5][6]

| m/z | Predicted Relative Intensity | Assignment |

| 183 | High | [M]⁺˙ (Molecular Ion) |

| 182 | Moderate | [M-H]⁺ |

| 168 | Moderate | [M-CH₃]⁺ |

| 167 | Moderate | [M-NH₂]⁺ |

| 152 | Low | [M-CH₃-NH]⁺ |

| 91.5 | Low | [M]²⁺ (Doubly charged ion) |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺˙): A prominent molecular ion peak is expected at m/z = 183, corresponding to the molecular weight of the compound. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent here.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen radical ([M-H]⁺): A peak at m/z = 182 is expected from the loss of a hydrogen atom.

-

Loss of a methyl radical ([M-CH₃]⁺): Cleavage of the C-C bond between the phenyl ring and the methyl group will result in a fragment at m/z = 168.

-

Loss of an amino radical ([M-NH₂]⁺): Fragmentation of the C-N bond will lead to a peak at m/z = 167.

-

Figure 3. Predicted fragmentation of this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR region (4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450-3350 | N-H asymmetric & symmetric stretching | Primary Amine |

| 3050-3000 | C-H stretching | Aromatic |

| 2950-2850 | C-H stretching | Methyl |

| 1620-1580 | N-H bending (scissoring) | Primary Amine |

| 1600, 1480 | C=C stretching | Aromatic Ring |

| 1335-1250 | C-N stretching | Aromatic Amine |

| 850-800 | C-H out-of-plane bending | 1,4-disubstituted ring |

| 800-750, 700-650 | C-H out-of-plane bending | 1,3-disubstituted ring |

Interpretation of the Predicted IR Spectrum

-

N-H Vibrations: The most characteristic feature will be the N-H stretching vibrations of the primary amine, appearing as two distinct bands in the 3450-3350 cm⁻¹ region.[2] An N-H bending vibration is also expected around 1600 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

Aromatic C=C Vibrations: The presence of the aromatic rings will be confirmed by C=C stretching absorptions in the 1600-1480 cm⁻¹ region.

-

C-N Vibration: A strong C-N stretching band for the aromatic amine is expected in the 1335-1250 cm⁻¹ range.

-

Out-of-Plane Bending: The substitution patterns on the aromatic rings will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for this compound. By synthesizing data from analogous compounds and applying fundamental spectroscopic principles, we have constructed a reliable reference for the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data of this molecule. These data and interpretations will be invaluable to researchers in confirming the synthesis and purity of this compound, thereby supporting its further investigation in drug discovery and materials science. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always the gold standard for structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-methyl-N-(3-methyl[1,1′-biphenyl]-4-yl)-[1,1′-Biphenyl]-4-amine | 2410698-02-9 [chemicalbook.com]

- 3. WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 4. This compound | C13H13N | CID 2759825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

Technical Guide: Spectroscopic Elucidation of 3'-Methyl[1,1'-biphenyl]-4-amine using ¹H and ¹³C NMR

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3'-Methyl[1,1'-biphenyl]-4-amine. As a crucial scaffold in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of the NMR data grounded in fundamental principles of chemical structure and magnetic resonance. We will dissect the predicted spectra, explaining the causal relationships between the molecule's electronic environment and its spectroscopic signature, provide a robust experimental protocol for data acquisition, and summarize the expected chemical shifts for definitive characterization.

Introduction: The Structural Significance of a Substituted Biphenyl

This compound belongs to a class of compounds—substituted biphenyls—that are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and liquid crystals. The molecule's structure, featuring two connected phenyl rings with distinct substitution patterns, presents a unique spectroscopic challenge and opportunity. The amine group (-NH₂) on one ring and the methyl group (-CH₃) on the other create an asymmetric electronic environment, making NMR spectroscopy an ideal tool for its complete structural elucidation.

NMR provides an unparalleled view of a molecule's carbon-hydrogen framework. By analyzing chemical shifts, signal multiplicities, and integration, we can map the precise location of each atom and confirm the connectivity of the biphenyl system. This guide will proceed from a theoretical prediction of the spectra, based on established substituent effects, to a practical protocol for acquiring high-fidelity data.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme will be used throughout this guide. The ring bearing the amine group is designated as the primary ring, with the carbon atom bonded to the second ring numbered C1. The second ring is denoted with prime (') numbering.

Caption: Numbering scheme for this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl protons. The chemical shifts are governed by the electronic effects of the substituents.

-

Amine Group (-NH₂): This is a strong electron-donating group (EDG) that increases electron density at the ortho (C3, C5) and para (C4) positions of its ring via resonance. This increased density results in magnetic shielding, shifting the attached protons upfield (to a lower δ value).

-

Methyl Group (-CH₃): This is a weak electron-donating group that provides mild shielding to its ring.

-

Aryl-Aryl Interaction: Each phenyl ring acts as an electron-withdrawing group on the other, causing a general deshielding effect on all aromatic protons compared to benzene (δ 7.34 ppm).

Predicted Proton Assignments:

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H3, H5 | ~6.7-6.8 | Doublet (d) | 2H | Strongly shielded by the ortho -NH₂ group. Appears as a doublet due to coupling with H2/H6 (J ≈ 8.5 Hz). |

| H2, H6 | ~7.3-7.4 | Doublet (d) | 2H | Less shielded than H3/H5. Appears as a doublet due to coupling with H3/H5 (J ≈ 8.5 Hz). |

| -NH₂ | ~3.7-4.0 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on solvent and concentration. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[1] |

| H2' | ~7.2-7.3 | Singlet (s) or narrow multiplet | 1H | Situated between two substituents, showing minimal coupling to other ring protons. |

| H4', H5', H6' | ~7.0-7.3 | Multiplet (m) | 3H | These protons will have overlapping signals. Their chemical shifts are influenced by the methyl group and the adjacent phenyl ring, resulting in a complex multiplet. |

| -CH₃ | ~2.4 | Singlet (s) | 3H | Typical chemical shift for a methyl group attached to an aromatic ring.[2] It is a singlet as there are no adjacent protons to couple with. |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment. The chemical shifts are highly sensitive to the electronic effects of the substituents.

-

Electron-Donating Groups (-NH₂, -CH₃): Cause an upfield shift (shielding) for the carbon atoms they are directly attached to, as well as the ortho and para carbons.[3][4]

-

Quaternary Carbons: Carbons with no attached protons (C1, C1', C3') typically show weaker signals in the spectrum due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[5]

Predicted Carbon Assignments:

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-CH₃ | ~21.5 | Typical shift for an aryl-bound methyl carbon.[6] |

| C3, C5 | ~115.5 | Shielded by the strong electron-donating -NH₂ group at the ortho position. Based on data for [1,1'-biphenyl]-4-amine.[7] |

| C2', C4', C5', C6' | ~124-129 | Aromatic region. Precise assignment requires 2D NMR, but these carbons are less affected by direct substitution. |

| C2, C6 | ~128.0 | Aromatic carbons meta to the -NH₂ group. |

| C1' | ~141.0 | Quaternary carbon, deshielded by attachment to the other phenyl ring. |

| C3' | ~138.5 | Quaternary carbon attached to the methyl group. Based on data for 3-methyl-1,1'-biphenyl.[6] |

| C4 | ~146.0 | Deshielded due to direct attachment to the electronegative nitrogen atom, but shielded by resonance effects. Final position is a balance of these factors. |

| C1 | ~131.5 | Quaternary carbon, slightly shielded by the para -NH₂ group. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra for this compound, ensuring reproducibility and accuracy.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology Workflow:

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, or to observe N-H coupling, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[8]

-

Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent. This step is critical as it corrects for magnetic field drift.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. An automated shimming routine is typically sufficient.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set to a range that encompasses all expected signals (e.g., -2 to 12 ppm).[8]

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for quantitative integration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets.

-

Spectral Width: Set to a standard range for organic molecules (e.g., 0 to 200 ppm).[8]

-

Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

-

Data Processing:

-

Apply Fourier transformation to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

-

Perform phase correction (both zero- and first-order) to ensure all peaks are in positive, absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis. Reference the spectrum to the internal standard Tetramethylsilane (TMS) at 0.00 ppm or, more commonly, to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative ratios of protons in different environments.

-

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a definitive and high-confidence structural confirmation of this compound. The predicted chemical shifts and coupling patterns, derived from foundational principles of substituent effects and analysis of analogous structures, serve as a reliable template for interpreting experimental data. By following the detailed acquisition protocol, researchers can generate high-quality, reproducible spectra, ensuring the integrity of their chemical characterization and downstream applications.

References

- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Structural and Functional Significance of Substituted Biphenylamines

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Substituted Biphenylamines

Substituted biphenylamines represent a class of organic compounds featuring a biphenyl scaffold connected to an amino group. This structural motif is of profound interest in medicinal chemistry and materials science. The biphenyl core provides a rigid, yet conformationally flexible, framework that allows for the precise spatial orientation of various substituents. This architectural feature is critical in the design of molecules that can interact with biological targets, such as enzymes and receptors, with high affinity and selectivity. Consequently, substituted biphenylamines are integral components of many pharmaceutical agents and are considered privileged scaffolds in drug discovery.[1][] Their utility extends to materials science, where their electronic and photophysical properties are harnessed in the development of organic semiconductors and fluorescent probes.[3]

This guide provides a comprehensive exploration of the core physical and chemical characteristics of substituted biphenylamines. We will delve into the synthetic strategies that enable their creation, the analytical techniques used for their characterization, and the fundamental properties that dictate their behavior and applications. This content is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide experimental design and interpretation.

Part 1: Synthetic Strategies for Accessing Substituted Biphenylamines

The properties of a substituted biphenylamine are intrinsically linked to its structure—specifically, the nature and position of substituents on the aromatic rings. Therefore, a robust understanding of synthetic methodologies is paramount. Modern organic synthesis offers several powerful cross-coupling reactions for the construction of the C-N and C-C bonds that define this class of molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized the synthesis of aryl amines, offering mild conditions and broad functional group tolerance compared to harsher classical methods.[4]

-

Buchwald-Hartwig Amination: This is arguably the most versatile method for forming the key aryl C-N bond.[4][5] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. The choice of phosphine ligand is critical for catalytic efficiency, with sterically hindered and electron-rich ligands often providing the best results, even for challenging substrates like aryl chlorides.[6][7] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired biphenylamine and regenerate the Pd(0) catalyst.[5][6]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

-

Suzuki-Miyaura Coupling: When the biphenyl scaffold itself needs to be constructed, the Suzuki-Miyaura coupling is a premier choice for forming the aryl-aryl C-C bond.[8][9] This reaction involves the coupling of an aryl boronic acid (or ester) with an aryl halide, catalyzed by a palladium complex.[1] For synthesizing a substituted biphenylamine, a typical strategy involves coupling a haloaniline derivative with a substituted phenylboronic acid, or vice-versa. The reaction is known for its mild conditions and tolerance of a wide array of functional groups.[9][10]

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming aryl-aryl and aryl-heteroatom bonds using copper catalysis, often at elevated temperatures.[11][12] While modern palladium-catalyzed methods are often preferred for their milder conditions, the Ullmann condensation remains a useful tool, particularly in industrial applications or when palladium sensitivity is a concern.[13][14] The reaction typically involves coupling an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper.[12]

Caption: Overview of primary synthetic routes.

Part 2: Physicochemical Characterization

Once synthesized, a rigorous characterization is essential to confirm the identity, purity, and properties of the substituted biphenylamine. This involves a combination of physical measurements and spectroscopic analysis.

Physical Properties and Purification

-

Melting Point: The melting point is a fundamental physical property that serves as a crucial indicator of purity.[15] A pure crystalline compound typically exhibits a sharp melting range of 0.5-1.0°C. Impurities will depress the melting point and broaden the melting range.[16][17] Therefore, a sharp, consistent melting point is the first sign of a successfully purified compound.

-

Chromatography: Chromatographic techniques are indispensable for both the purification and purity assessment of substituted biphenylamines.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining the purity of a sample.[18] A single, sharp peak in the chromatogram is indicative of a pure compound. HPLC can also be used on a preparative scale to isolate the desired product from reaction mixtures.

-

Gas Chromatography (GC): For volatile and thermally stable biphenylamine derivatives, GC coupled with a mass spectrometer (GC-MS) provides excellent separation and identification capabilities.[19]

-

Thin-Layer Chromatography (TLC): TLC is used for rapid reaction monitoring and preliminary purity checks, allowing for the quick optimization of reaction conditions and purification strategies.

-

Spectroscopic Elucidation

Spectroscopy is the cornerstone of structural characterization, providing detailed information about the molecular framework and functional groups.[20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the electronic environment of protons. The chemical shifts (δ) of aromatic protons are indicative of the substituent's electronic effects (electron-donating or -withdrawing). The integration of signals corresponds to the number of protons, and spin-spin coupling patterns reveal the connectivity of adjacent protons, which is critical for assigning substitution patterns on the biphenyl rings.[22] The N-H proton signal can vary in chemical shift and may be broad, depending on the solvent and concentration.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the aromatic carbons provide further evidence for the substitution pattern and the electronic nature of the substituents.[22]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.[20] For substituted biphenylamines, key absorptions include:

-

N-H Stretch: A sharp peak (or peaks for primary amines) typically in the 3300-3500 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals usually appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: A series of absorptions in the 1450-1600 cm⁻¹ range.

-

C-N Stretch: Found in the 1250-1350 cm⁻¹ region for aromatic amines.

-

-

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule.[20] The conjugated π-system of the biphenyl rings gives rise to intense absorption bands in the UV region. The position (λ_max) and intensity of these bands are sensitive to the nature and position of substituents. Electron-donating groups (e.g., -OCH₃, -NH₂) or extending conjugation typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (e.g., -NO₂, -CN) can have varied effects.[23]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound through the molecular ion peak (M⁺), confirming the elemental composition. The fragmentation pattern can also offer valuable structural information, often showing characteristic losses of substituents or cleavage of the biphenyl linkage.[24]

| Property | Technique | Information Provided | Typical Range/Observation |

| Purity & Identity | Melting Point | Assessment of purity | Pure compounds have a sharp melting range (0.5-1.0°C) |

| Purity & Separation | HPLC/GC | Quantifies purity, separates components | A single major peak indicates high purity[18] |

| Structure (H framework) | ¹H NMR | Proton environment, connectivity | Aromatic protons: 6.5-8.5 ppm; N-H proton: variable, often broad |

| Structure (C framework) | ¹³C NMR | Number and type of carbons | Aromatic carbons: 110-160 ppm |

| Functional Groups | IR Spectroscopy | Presence of key bonds | N-H: ~3400 cm⁻¹; C=C (arom.): ~1600-1450 cm⁻¹; C-N: ~1300 cm⁻¹ |

| Electronic System | UV-Vis Spectroscopy | Conjugation, electronic transitions | Intense π→π* transitions, λ_max sensitive to substitution[23] |

| Molecular Formula | Mass Spectrometry | Molecular weight, fragmentation | Molecular ion peak (M⁺) confirms mass[24] |

| Table 1: Summary of Analytical Techniques for Characterizing Substituted Biphenylamines. |

Part 3: Key Chemical Characteristics and Reactivity

The chemical behavior of substituted biphenylamines is governed by the interplay between the nucleophilic amino group and the electron-rich aromatic system.

-

Oxidation: The amine functionality and the biphenyl rings are susceptible to oxidation.[25] Strong oxidizing agents can lead to the formation of colored quinone-imine structures or polymerization.[26][27] This sensitivity is an important consideration for the handling and storage of these compounds, which should often be protected from air and light to prevent degradation. The susceptibility to oxidation can be influenced by the substituents; electron-donating groups on the rings generally make the molecule more easily oxidized.[28]

-

Complexation: The lone pair of electrons on the nitrogen atom allows biphenylamines to act as ligands, coordinating with transition metals. This property is leveraged in catalysis and the formation of functional materials. The nature of the substituents can modulate the electron density on the nitrogen, thereby tuning the coordinating ability of the ligand.[29]

-

Further Functionalization: The aromatic rings of the biphenylamine can undergo further electrophilic aromatic substitution, although the directing effects of the amine group and other existing substituents must be considered. The amine itself can be further alkylated or acylated to generate secondary or tertiary amines and amides, respectively.[30]

Part 4: Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections provide step-by-step methodologies for a representative synthesis and characterization workflow.

Protocol 1: Synthesis of 4-Methoxy-N-phenylbiphenyl-4'-amine via Buchwald-Hartwig Amination

Objective: To synthesize a representative substituted biphenylamine using a standard palladium-catalyzed cross-coupling reaction.

Materials:

-

4-Bromo-4'-methoxybiphenyl

-

Aniline

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-4'-methoxybiphenyl (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol). Then, add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting bromobiphenyl is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Protocol 2: Physicochemical Characterization Workflow

Objective: To confirm the identity and purity of the synthesized 4-Methoxy-N-phenylbiphenyl-4'-amine.

Caption: Workflow for physicochemical characterization.

Procedure:

-

Melting Point Determination:

-

Place a small amount of the dry, powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.[31]

-

Place the tube in a melting point apparatus.

-

Heat rapidly to ~20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[31]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

-

HPLC Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile).

-

Inject the sample into an HPLC system equipped with a C18 column and a UV detector.

-

Elute with a suitable mobile phase (e.g., a gradient of water and acetonitrile).

-

Analyze the resulting chromatogram for peak purity and retention time.

-

-

Spectroscopic Analysis:

-

NMR: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

IR: Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

MS: Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI or EI) to determine the molecular weight.

-

UV-Vis: Prepare a dilute solution of known concentration in a UV-transparent solvent (e.g., ethanol or cyclohexane) and record the absorption spectrum.

-

Conclusion

Substituted biphenylamines are a structurally rich and functionally significant class of molecules. Their synthesis, primarily achieved through powerful palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling, allows for precise control over their substitution patterns. A thorough characterization, employing a suite of techniques including chromatography and spectroscopy (NMR, IR, UV-Vis, MS), is essential to confirm their structure and purity. The chemical properties, particularly their susceptibility to oxidation and ability to form metal complexes, are critical considerations for their application in drug development and materials science. The integrated understanding of their synthesis, physical properties, and chemical reactivity empowers researchers to design and utilize these valuable compounds to their full potential.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 18. mdpi.com [mdpi.com]

- 19. Analysis of complex drugs by comprehensive two-dimensional gas chromatography and high-resolution mass spectrometry: detailed chemical description of the active pharmaceutical ingredient sodium bituminosulfonate and its process intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. lehigh.edu [lehigh.edu]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. repositorio.uchile.cl [repositorio.uchile.cl]

- 24. LJMU Research Online [researchonline.ljmu.ac.uk]

- 25. BJOC - Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide [beilstein-journals.org]

- 26. chemrxiv.org [chemrxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]

- 29. mdpi.com [mdpi.com]

- 30. Sequential C-H Borylation and N-Demethylation of 1,1'-Biphenylamines: Alternative Route to Polycyclic BN-Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis Precursors for 3'-Methyl[1,1'-biphenyl]-4-amine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of 3'-Methyl[1,1'-biphenyl]-4-amine, a significant biphenylamine scaffold in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. In addition to detailed, step-by-step protocols and mechanistic insights, this document presents a comparative analysis of different precursor strategies to aid in synthetic route selection. Classical synthetic approaches are also discussed to provide a complete historical and chemical context.

Introduction: The Significance of the this compound Scaffold

The this compound core structure is a prevalent motif in a variety of biologically active molecules and functional materials. As a substituted biphenylamine, it combines the structural rigidity and aromatic interactions of the biphenyl group with the nucleophilic and hydrogen-bonding capabilities of the aniline moiety. The seemingly subtle addition of a methyl group at the 3'-position can significantly influence the molecule's conformational preferences, solubility, and metabolic stability, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[1] This makes it a valuable intermediate for the synthesis of novel therapeutic agents and advanced organic materials.

The efficient and scalable synthesis of this scaffold is therefore of paramount importance. Modern synthetic chemistry has largely converged on palladium-catalyzed cross-coupling reactions as the most versatile and reliable methods for the construction of the core C-C and C-N bonds of such molecules.

Palladium-Catalyzed Approaches: The Modern Synthetic Workhorse

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and arylamine compounds.[2][3] These methods offer high yields, broad functional group tolerance, and mild reaction conditions compared to classical methods. For the synthesis of this compound, two primary palladium-catalyzed strategies stand out: the Suzuki-Miyaura coupling for the formation of the biphenyl C-C bond, and the Buchwald-Hartwig amination for the direct formation of the C-N bond.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation Strategy

The Suzuki-Miyaura coupling is a powerful method for the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[4] For the synthesis of this compound, two logical precursor pairings can be envisioned.

The choice of precursors for the Suzuki-Miyaura coupling can significantly impact the overall efficiency of the synthesis, depending on the commercial availability and reactivity of the starting materials.

Figure 1: Retrosynthetic analysis of this compound via Suzuki-Miyaura coupling.

Route A involves the coupling of a substituted aniline (4-bromo-2-methylaniline) with a simple boronic acid (phenylboronic acid). Route B utilizes a substituted boronic acid (3-methylphenylboronic acid) and a simple haloaniline (e.g., 4-iodoaniline or 4-bromoaniline).

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol details the synthesis of this compound from 4-bromo-2-methylaniline and phenylboronic acid. This route is often advantageous due to the relatively low cost of phenylboronic acid.

Materials:

-

4-Bromo-2-methylaniline (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-2-methylaniline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

| Precursor Combination | Advantages | Disadvantages | Typical Yields |

| Route A: 4-Bromo-2-methylaniline + Phenylboronic acid | Phenylboronic acid is inexpensive and readily available. | 4-Bromo-2-methylaniline is a more complex starting material. | Moderate to Good (60-85%)[5] |

| Route B: 3-Methylphenylboronic acid + 4-Iodoaniline | 4-Iodoaniline is highly reactive, potentially leading to milder reaction conditions and higher yields. | 3-Methylphenylboronic acid is more expensive than phenylboronic acid. 4-Iodoaniline is more expensive and less stable than 4-bromoaniline. | Good to Excellent (75-95%) |

The Buchwald-Hartwig Amination: A Direct C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a carbon-nitrogen bond.[6][7] This method offers an alternative retrosynthetic disconnection for this compound, where the biphenyl C-C bond is pre-formed, and the C-N bond is constructed in the final step.

Figure 3: Retrosynthetic analysis via Buchwald-Hartwig amination.

This approach requires the synthesis of a 4-halo-3'-methyl-1,1'-biphenyl intermediate, which can be prepared via a Suzuki-Miyaura coupling of 3-methylphenylboronic acid and a 1,4-dihalobenzene.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol outlines a general procedure for the amination of a 4-halo-3'-methyl-1,1'-biphenyl using an ammonia surrogate. The use of aqueous ammonia with specialized ligand systems has also been reported as a more direct and atom-economical approach.[8]

Materials:

-

4-Bromo-3'-methyl-1,1'-biphenyl (1.0 equiv.)

-

Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis, or an ammonium salt)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.02 equiv.)

-

Phosphine ligand (e.g., XPhos, RuPhos) (0.02-0.04 equiv.)

-

Strong base (e.g., Sodium tert-butoxide, NaOtBu) (1.2-1.5 equiv.)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

-

Add the 4-bromo-3'-methyl-1,1'-biphenyl and the ammonia source.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography. If an imine surrogate was used, an additional acidic hydrolysis step is required to reveal the primary amine.

Classical Synthetic Routes: Historical Perspective

Before the widespread adoption of palladium catalysis, other methods were employed for the synthesis of biphenylamines. While generally less efficient and tolerant of functional groups, they remain relevant for their historical significance and for specific applications where palladium use is undesirable.

Gomberg-Bachmann Reaction

This reaction involves the base-promoted coupling of a diazonium salt with an aromatic compound.[5] For the synthesis of this compound, this could involve the diazotization of an aniline derivative followed by reaction with toluene. However, this method often suffers from low yields and a lack of regioselectivity, making it less practical for targeted synthesis.[9]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C or C-N bonds.[10] The synthesis of this compound via an Ullmann C-N coupling would involve the reaction of a 4-halo-3'-methyl-1,1'-biphenyl with an amine in the presence of a copper catalyst at high temperatures. Like the Gomberg-Bachmann reaction, the Ullmann condensation typically requires harsh reaction conditions and often gives moderate yields.[8]

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group around δ 2.4 ppm. The aromatic region (δ 6.8-7.6 ppm) will display a complex pattern of multiplets corresponding to the protons on the two phenyl rings. The protons of the aniline ring will typically appear more upfield due to the electron-donating effect of the amino group. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon (around δ 21 ppm) and the twelve aromatic carbons. The chemical shifts of the aromatic carbons can be predicted based on substituent effects.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (183.25 g/mol ).

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of this compound is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a versatile and high-yielding approach, with the choice between precursor pairs depending on the cost and availability of the starting materials. The Buchwald-Hartwig amination provides a powerful alternative for the direct formation of the C-N bond in the final step. While classical methods such as the Gomberg-Bachmann and Ullmann reactions are of historical interest, their limitations in terms of yield, scope, and reaction conditions make them less favorable for most applications. The detailed protocols and comparative analysis provided in this guide are intended to assist researchers in the strategic selection and execution of the most suitable synthetic route for their specific needs.

References

- 1. Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents. Part I. Alkylation ortho to the amino function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. 4-AMINO-3-METHYLBIPHENYL | 63019-98-7 [chemicalbook.com]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Discovery and history of methyl-substituted biphenyl amines

An In-Depth Technical Guide to the Discovery and History of Methyl-Substituted Biphenyl Amines

Abstract

The methyl-substituted biphenyl amine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in numerous marketed drugs and advanced materials stems from a rich history of synthetic innovation and an evolving understanding of its structure-activity relationships. This guide provides a comprehensive exploration of the discovery, synthesis, and application of this privileged structural motif. We will delve into the historical context of its synthesis, from early harsh methods to the transformative advent of palladium-catalyzed cross-coupling reactions. Through detailed mechanistic discussions, experimental protocols, and case studies in drug development, this paper will illuminate the causality behind the strategic use of methyl substitution to fine-tune molecular properties, enhancing potency, selectivity, and pharmacokinetic profiles.

Introduction: The Biphenyl Amine as a Privileged Scaffold

The biphenyl moiety, consisting of two interconnected phenyl rings, is a fundamental structural unit in a multitude of biologically active compounds and functional materials. When combined with an amine functional group, it forms the biphenyl amine scaffold, a structure prized for its favorable pharmacokinetic properties and its capacity to engage with a wide range of biological targets.[1]

The true versatility of this scaffold is unlocked through substitution. Among the most powerful and widely used substituents is the simple methyl group. The introduction of a methyl group can profoundly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties through steric, electronic, and conformational effects.[2] It can enhance binding to a target protein, block sites of metabolic degradation to improve stability, and alter solubility.[2] This guide will trace the journey of methyl-substituted biphenyl amines from synthetic challenges to indispensable tools in the molecular designer's arsenal.

The Synthetic Evolution: From Ullmann to Palladium

The ability to synthesize substituted biaryls efficiently and selectively has been a long-standing goal in organic chemistry. The history of methyl-substituted biphenyl amine synthesis is intrinsically linked to the development of powerful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.

Early Methodologies: The Ullmann Condensation

First reported in 1901, the Ullmann reaction was one of the earliest methods for forming biaryl linkages through the copper-catalyzed coupling of aryl halides.[3][4] A variation, the Ullmann condensation, could be used to form C-N bonds. However, these reactions typically required harsh conditions, such as high temperatures, and had limited substrate scope and functional group tolerance, making the synthesis of complex, functionalized molecules like many modern drug candidates challenging.[4][5]

The Palladium Revolution I: Suzuki-Miyaura Coupling for the Biphenyl Core

A paradigm shift occurred with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, reported by Akira Suzuki, Norio Miyaura, and Kinji Yamada in 1979, became the preeminent method for forming C(sp²)-C(sp²) bonds.[3][6] Its significance lies in its mild reaction conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[6] This reaction proved instrumental for the reliable synthesis of the methyl-substituted biphenyl core, a crucial precursor to the target amines.

The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: To a round-bottom flask, add the methyl-substituted aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a base such as K₂CO₃ or K₃PO₄ (3.0 mmol), and the palladium catalyst (e.g., 0.1-1 mol% of a suitable Pd catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand).[6][7]

-

Solvent Addition: Add a suitable solvent system, often a mixture such as tetrahydrofuran (THF) and water.[3]

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 65 °C to reflux for a period of 2-24 hours, monitoring by TLC or LC-MS.[6]

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired methyl-substituted biphenyl product.

The Palladium Revolution II: Buchwald-Hartwig Amination for the C-N Bond

While Suzuki coupling masterfully constructs the carbon skeleton, the formation of the C-N bond remained a challenge. The Buchwald-Hartwig amination, developed concurrently by the laboratories of Stephen Buchwald and John Hartwig starting in 1994, provided a robust and general solution.[8][9] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines under relatively mild conditions.[8][10]